(9H-Fluoren-9-yl)methyl (4-hydroxy-2-methoxybutyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9H-Fluoren-9-yl)methyl (4-hydroxy-2-methoxybutyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a fluorenylmethyl group attached to a carbamate moiety, which is further linked to a 4-hydroxy-2-methoxybutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl (4-hydroxy-2-methoxybutyl)carbamate typically involves the reaction of 9-fluorenylmethanol with phosgene to form fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This intermediate is then reacted with 4-hydroxy-2-methoxybutylamine under controlled conditions to yield the desired carbamate compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of phosgene, a hazardous reagent, necessitates stringent safety measures and specialized equipment.
Chemical Reactions Analysis
Types of Reactions
(9H-Fluoren-9-yl)methyl (4-hydroxy-2-methoxybutyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen or the fluorenylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include fluorenylmethyl derivatives, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(9H-Fluoren-9-yl)methyl (4-hydroxy-2-methoxybutyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group in peptide synthesis due to its stability and ease of removal.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-yl)methyl (4-hydroxy-2-methoxybutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenylmethyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The carbamate moiety can undergo hydrolysis, releasing the active 4-hydroxy-2-methoxybutylamine, which interacts with the target pathways .
Comparison with Similar Compounds
Similar Compounds
(9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate: This compound has a similar fluorenylmethyl group but differs in the substituent on the carbamate nitrogen.
(9H-Fluoren-9-yl)methyl (trans-4-aminocyclohexyl)carbamate hydrochloride: Another similar compound with a different cyclic substituent.
Uniqueness
(9H-Fluoren-9-yl)methyl (4-hydroxy-2-methoxybutyl)carbamate is unique due to the presence of the 4-hydroxy-2-methoxybutyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions and applications that are not possible with other similar compounds.
Properties
Molecular Formula |
C20H23NO4 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-(4-hydroxy-2-methoxybutyl)carbamate |
InChI |
InChI=1S/C20H23NO4/c1-24-14(10-11-22)12-21-20(23)25-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19,22H,10-13H2,1H3,(H,21,23) |
InChI Key |
YHFCRRVZIFBUIE-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCO)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.